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A detailed guide for researchers and drug development professionals on the clinical trial data of
two leading lleal Bile Acid Transporter (IBAT) inhibitors.

This guide provides a comprehensive comparison of Odevixibat HCI and maralixibat, two
novel treatments for cholestatic pruritus associated with rare pediatric liver diseases such as
Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS). The
information is compiled from their pivotal clinical trials to support research and development
efforts in this field.

Mechanism of Action: IBAT Inhibition

Both Odevixibat and maralixibat are inhibitors of the ileal bile acid transporter (IBAT), also
known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking this
transporter in the terminal ileum, these drugs disrupt the enterohepatic circulation of bile acids.
[3][4] This leads to a decrease in the reabsorption of bile acids, thereby increasing their fecal
excretion and reducing the overall bile acid pool in the body.[1][4] The reduction in systemic bile
acid levels is believed to alleviate the debilitating pruritus (itching) that is a hallmark of
cholestatic liver diseases.[1][2]
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Figure 1: Mechanism of Action of IBAT Inhibitors.
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Pivotal Clinical Trial Protocols

The efficacy and safety of Odevixibat and maralixibat were established in the PEDFIC 1 & 2
and ICONIC trials, respectively. Below is a summary of their experimental protocols.

Odevixibat HCI: PEDFIC 1 & 2 Trials

The PEDFIC (Progressive Familial Intrahepatic Cholestasis) program consisted of PEDFIC 1, a
Phase 3, randomized, double-blind, placebo-controlled trial, and PEDFIC 2, an open-label
extension study.[5][6]

o Study Design: PEDFIC 1 was a 24-week trial where patients were randomized to receive
Odevixibat (40 pg/kg/day or 120 pg/kg/day) or a placebo.[2][7] PEDFIC 2 was a long-term,
open-label extension study for patients who completed PEDFIC 1, as well as new patients.

[8]

e Inclusion Criteria: Patients aged 6 months to 18 years with a genetic confirmation of PFIC
type 1 or 2, elevated serum bile acids (sBA), and a history of significant pruritus were
included.[1]

o Exclusion Criteria: Key exclusions were predicted complete absence of the bile salt export
pump (BSEP) protein, prior surgical biliary diversion, and decompensated liver disease.[1]

e Dosage: In PEDFIC 1, patients received either 40 pg/kg/day or 120 pg/kg/day of Odevixibat.
[2] In PEDFIC 2, all patients received 120 pg/kg/day.[8] The recommended starting dose in
clinical practice is 40 pg/kg/day, with a possible increase to 120 ug/kg/day if there is no
improvement in pruritus after 3 months.[9][10][11]

o Pruritus Assessment: Pruritus was measured using the PRUCISION™ Observer-Reported
Outcome (ObsRO) scale, a validated 5-point scale (0=No scratching to 4=Worst possible
scratching), with scores recorded twice daily by a caregiver.[12][13]

e Serum Bile Acid Measurement: Serum bile acid levels were measured at baseline and at
various time points throughout the trials to assess the pharmacodynamic effect of
Odevixibat.[14]

Maralixibat: ICONIC Trial
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The ICONIC trial was a Phase 2b, randomized, double-blind, placebo-controlled withdrawal
study for patients with Alagille Syndrome.[15][16]

o Study Design: The trial included an 18-week open-label treatment period with maralixibat,
followed by a 4-week randomized withdrawal period where patients either continued
maralixibat or received a placebo.[16][17] This was followed by a long-term open-label
extension.[18]

« Inclusion Criteria: Patients aged 1 to 18 years with a diagnosis of ALGS, evidence of
cholestasis (SBA >3x upper limit of normal), and significant pruritus were enrolled.[15][19]

o Exclusion Criteria: Patients with a history of surgical disruption of the enterohepatic
circulation, liver transplant, or decompensated cirrhosis were excluded.[15]

o Dosage: The initial dose of maralixibat was 380 pg/kg once daily.[16][20] During the long-
term extension, doses could be increased.[18]

o Pruritus Assessment: Pruritus was assessed daily using the Itch Reported Outcome (ItchRO)
scale, a validated 0-4 scale (O=none to 4=very severe).[21][22][23]

e Serum Bile Acid Measurement: Fasting serum bile acid levels were a primary endpoint and
were measured at baseline and throughout the study to evaluate the drug's efficacy.[15]
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Figure 2: Generalized Pivotal Clinical Trial Workflow.

Clinical Efficacy Data
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The following tables summarize the key efficacy data from the pivotal trials of Odevixibat and

maralixibat.

Table 1: Pruritus Efficacy Data

Feature

Odevixibat HCI (PEDFIC 1)

Maralixibat (ICONIC)

Primary Pruritus Endpoint

Proportion of positive pruritus

assessments over 24 weeks

Change in ItchRO(Obs) score
from baseline to week 18

Endpoint Result

53.5% in the Odevixibat arms
vs. 28.7% in the placebo arm
(p=0.004)[2]

Mean change of -1.70 from
baseline (p < 0.0001)[15]

Clinically Meaningful

Improvement

42.9% of patients on
Odevixibat had a =1-point
improvement in pruritus score
at week 24 vs. 10.5% on
placebo (p=0.018)[2]

A =1-point reduction in
ItchRO(Obs) is considered

clinically meaningful[21]

Table 2: Serum Bile Acid (sBA) Efficacy Data

Feature

Odevixibat HCI (PEDFIC 1)

Maralixibat (ICONIC)

Primary sBA Endpoint

Proportion of patients with sBA

response at week 24

Change in sBA during the 4-
week randomized withdrawal

phase

Endpoint Result

33.3% of subjects on
Odevixibat had a protocol-
defined sBA reduction vs. 0%
on placebo (p=0.003)[2]

Significant increases in sBAin
the placebo group (94 pumol/L)
vs. maintained effect in the

maralixibat group[16]

Mean sBA Reduction

Mean reduction of 114.3
pmol/L in the Odevixibat arms
vs. an increase of 13.1 pumol/L

in the placebo arm (p=0.002)
[2]

From baseline to week 48, sBA

improved by -96 pumol/L[16]
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Safety and Tolerability

Both Odevixibat and maralixibat were generally well-tolerated in their respective clinical trials.

Table 3: Common Adverse Events

Adverse Event Odevixibat HCI (PEDFIC 1)  Maralixibat (ICONIC)

Diarrhea/frequent bowel Diarrhea and abdominal
Most Common AE _
movements[2] pain[17]

9.5% in Odevixibat-treated
Most frequent treatment-

Incidence of Diarrhea patients vs. 5.0% in placebo
] emergent adverse event[17]
patients[2]
Serious Adverse Events No drug-related SAEs Four serious TEAES reported,
(SAEs) reported[2] all unrelated to maralixibat[17]

Comparative Framework

When evaluating Odevixibat and maralixibat, researchers and clinicians should consider
several key factors.

Odevixibat vs. Maralixibat

A

Y
Target Disease Efficacy:
(PFIC vs. ALGS) Pruritus Reduction

( Dosing & Administration )

Efficacy: Safety Profile
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Figure 3: Key Parameters for Drug Comparison.

Conclusion
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Both Odevixibat HCI and maralixibat have demonstrated significant efficacy in reducing
cholestatic pruritus and serum bile acids in patients with PFIC and ALGS, respectively. Their
shared mechanism of action as IBAT inhibitors represents a targeted approach to managing
these debilitating conditions. While their pivotal trials have shown promising results, ongoing
long-term studies will further elucidate their sustained safety and efficacy profiles. This
comparative guide provides a foundational overview for researchers and drug development
professionals to understand the clinical landscape of these two important therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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